1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
Description
This compound features a piperazine core acylated by a 3,4-dichlorophenyl carbonyl group at the 1-position and a 4-(1H-indol-3-yl)butan-1-one moiety at the 4-position. Synthesis routes involve coupling 4-(1H-indol-3-yl)butanoic acid with piperazine derivatives, though challenges such as intermediate instability (e.g., bromination side reactions) and intramolecular acylation necessitate modified protocols, such as using protected piperazines .
Properties
Molecular Formula |
C23H23Cl2N3O2 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C23H23Cl2N3O2/c24-19-9-8-16(14-20(19)25)23(30)28-12-10-27(11-13-28)22(29)7-3-4-17-15-26-21-6-2-1-5-18(17)21/h1-2,5-6,8-9,14-15,26H,3-4,7,10-13H2 |
InChI Key |
RQLVKNKXOZRJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Piperazine Intermediate: This involves the reaction of piperazine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the indole and piperazine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Sulfonamide-Linked Piperazines ()
Compound 20 : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide
Compound 21 : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide
- Compound 22: N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide Substituents: 2,5-Dimethylphenyl on piperazine.
Comparison with Target Compound :
- Key Differences : Sulfonamide vs. carbonyl linkages; pyridine vs. indole moieties.
- Implications : Sulfonamides may enhance hydrogen bonding, while the indole group in the target compound could improve CNS penetration.
Thiophene- and Indole-Containing Analogues ()
Comparison with Target Compound :
- Key Differences: MK45 uses thiophene for electronic effects, while derivatives employ dual piperazines for multi-target engagement. The target compound’s indole-butanone chain may offer unique pharmacokinetic profiles.
Methoxyphenyl and Halogenated Analogues ()
Comparison with Target Compound :
- Key Differences : Methoxy group reduces logP by ~0.5–1.0 units compared to dichlorophenyl, suggesting improved aqueous solubility but weaker membrane permeability.
Table 1: Key Properties of Selected Analogues
*Estimated based on molecular formula; †Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
